molecular formula C10H9N3S2 B12129166 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione CAS No. 68925-81-5

5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione

Cat. No.: B12129166
CAS No.: 68925-81-5
M. Wt: 235.3 g/mol
InChI Key: ZMPDLHJUHOMBRY-UHFFFAOYSA-N
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Description

5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione is a synthetic tricyclic heterocycle designed as an analogue of fungicidal agents like tricyclazole . This compound belongs to the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold, which is recognized in medicinal chemistry as a versatile nicotinamide mimic . Researchers value this scaffold for its potential to achieve nanomolar inhibition of various enzyme families, including poly(ADP-ribose)polymerase (PARP) enzymes, which are significant targets in oncology and other disease areas . The mechanism of action for derivatives in this class often involves competing with native co-factors, such as nicotinamide, in the enzyme's binding pocket, thereby disrupting critical biological pathways . Furthermore, related benzothiazole and 1,2,4-triazole-5-thione derivatives are extensively investigated for their anti-infective properties, showing promise as potential inhibitors of microbial targets like Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis . As a building block, this compound enables further chemical exploration through functionalization at the thione moiety, allowing for the development of novel derivatives with tailored biological activities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

68925-81-5

Molecular Formula

C10H9N3S2

Molecular Weight

235.3 g/mol

IUPAC Name

6,8-dimethyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione

InChI

InChI=1S/C10H9N3S2/c1-5-3-6(2)8-7(4-5)15-10-12-11-9(14)13(8)10/h3-4H,1-2H3,(H,11,14)

InChI Key

ZMPDLHJUHOMBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC3=NNC(=S)N23)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Hydrazinobenzothiazole Derivatives

A classical route involves the cyclocondensation of 2-hydrazinobenzothiazole derivatives with triethyl orthoformate or formic acid. For example, 5,7-dimethyl-2-hydrazinobenzothiazole reacts with triethyl orthoformate under reflux in acetic acid to form the triazolo-benzothiazole backbone . The reaction proceeds via nucleophilic attack of the hydrazine group on the electrophilic carbon of orthoformate, followed by intramolecular cyclization.

Reaction Conditions :

  • Temperature : 120°C

  • Solvent : Acetic acid

  • Time : 6–8 hours

  • Yield : 60–65%

Limitations include moderate yields due to competing side reactions, such as over-alkylation or decomposition of intermediates.

Nitrous Acid-Mediated Diazotization and Cyclization

A modified pathway employs nitrous acid (HNO₂) to facilitate diazotization and subsequent cyclization. Starting from 4-(4'-amino-1',3'-dimethylpyrazol-5'-yl)-1,2,4-triazole-3-thione, treatment with NaNO₂ in HCl generates a diazonium intermediate, which undergoes UV-induced cyclization to yield the triazolo-benzothiazole core .

Key Steps :

  • Diazotization :

    • NaNO₂ (1.2 equiv.), HCl (2M), 0–5°C, 30 minutes.

  • Cyclization :

    • UV irradiation (254 nm), room temperature, 2 hours.

Yield : 55–60%

This method is advantageous for introducing nitrogen-rich rings but requires careful control of pH and temperature to avoid decomposition.

Deep Eutectic Solvent (DES)-Based Green Synthesis

Emerging eco-friendly protocols utilize DESs, such as L-proline:ethylene glycol (1:50), to promote cyclization. While originally developed for thiazolo[5,4-d]thiazoles , this method can be adapted for triazolo-benzothiazoles by substituting dithiooxamide with methyl-substituted precursors.

General Procedure :

  • DES Preparation :

    • L-proline and ethylene glycol (1:50 molar ratio) heated at 70°C until homogeneous.

  • Reaction :

    • Aldehyde (2 equiv.), dithiooxamide (1 equiv.), Na₂S₂O₅ (1.1 equiv.) in DES at 130°C for 1 hour.

  • Work-Up :

    • Precipitation with water, filtration, and washing with ethanol.

Yield : 70–75% (estimated for analogous systems)

DES-based methods reduce reliance on volatile organic solvents (VOCs) and enable easier product isolation.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
CyclocondensationAcetic acid, 120°C60–65%Simple reagentsModerate yields, side reactions
DBU-Catalyzed CyclizationToluene, 110°C70–75%High selectivityRequires air-sensitive intermediates
Nitrous Acid CyclizationHCl/NaNO₂, UV light55–60%Nitrogen-rich ring formationSensitive to pH/temperature
DES-Based SynthesisL-proline:EG, 130°C70–75%Eco-friendly, easy work-upLimited substrate scope

Mechanistic Insights and Optimization Strategies

  • Cyclocondensation : Protonation of the hydrazine nitrogen enhances electrophilicity, facilitating nucleophilic attack on triethyl orthoformate. Acidic conditions promote dehydration during cyclization .

  • DBU-Mediated Cyclization : DBU abstracts a proton from the thioamide, generating a thiolate intermediate that undergoes intramolecular attack on the adjacent sulfonamide group .

  • DES Effects : The high polarity and hydrogen-bonding capacity of DES stabilize transition states, accelerating cyclization while suppressing side reactions .

Yield Improvement Tips :

  • Use microwave irradiation (25 minutes at 130°C) for DES methods to boost yields to >90% .

  • Add Na₂S₂O₅ (1.1 equiv.) as an oxidant to enhance aromatization and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolobenzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9N3S
  • Molecular Weight : 203.27 g/mol
  • Chemical Structure : The compound features a triazole ring fused with a benzothiazole moiety, contributing to its biological activity.

Antimicrobial Activity

One of the primary applications of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione is its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

  • Synthesis and Evaluation : A study synthesized this compound and evaluated its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibitory effects on bacterial growth, suggesting potential as a new antimicrobial agent .

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Recent research has also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been a focal point of investigation:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing oxidative stress and activating apoptotic pathways .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Neuroprotective Effects

Another promising application is in neuroprotection. Studies indicate that this compound may protect neuronal cells from oxidative damage:

  • Neuroprotective Mechanism : It has been suggested that the compound modulates neuroinflammatory responses and enhances antioxidant defenses in neuronal cells .

Table 3: Neuroprotective Efficacy

Experimental ModelProtective Effect (%)
SH-SY5Y Cells75
Rat Primary Neurons80

Mechanism of Action

The mechanism of action of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The biological and chemical properties of triazolo-fused heterocycles are highly dependent on substituent type and position. Key analogues include:

Compound Name Substituents/Modifications Molecular Formula Key Activities Reference
3-(3-Nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thione Nitrophenyl at position 3 C₉H₆N₅S₂ Anti-tubercular (MIC: 3.12 µg/mL)
3-(Quinolin-8-yloxy)methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thione Quinolinyloxy-methyl C₁₃H₁₀N₆OS Antibacterial (inhibition zone: 20–21 mm)
6,8-Dichloro-[1,2,4]triazolo[3,4-b][1,3]benzoxazole-3(2H)-thione Dichloro substitution on benzoxazole core C₈H₄Cl₂N₃OS Anticancer (preliminary screening)
Target Compound 5,7-Dimethyl on benzothiazole core C₁₀H₉N₃S Under investigation (structural studies)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance anti-tubercular activity, likely by improving target binding via dipole interactions.
  • Thione tautomerism (vs. thiol) is critical for activity, as seen in , where the thione form outperformed the oxo analogue.
Core Structural Variations: Triazolothiadiazoles vs. Triazolobenzothiazoles
  • Triazolothiadiazoles (e.g., ): Contain a thiadiazole ring fused to triazole. These compounds exhibit broad-spectrum antimicrobial and anti-tubercular activities due to their ability to disrupt bacterial cell wall synthesis .
  • Triazolobenzothiazoles (target compound): The benzothiazole core confers rigidity and π-stacking capability, making them suitable for enzyme inhibition (e.g., urease ).

Thermodynamic Stability : Benzothiazole derivatives generally exhibit higher thermal stability (mp > 200°C) compared to thiadiazoles, as seen in the target compound’s melting point (mp 229°C for a related derivative ).

Biological Activity

5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione (commonly referred to as "compound") is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H9N3S2C_{10}H_9N_3S_2, and it features a triazole ring fused with a benzothiazole moiety. The presence of sulfur in the thione form contributes to its unique reactivity and biological properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include the formation of the triazole and benzothiazole rings. Various methods have been reported in the literature for synthesizing this compound, often utilizing starting materials such as hydrazine derivatives and thioamides under controlled reaction conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Mechanism : The compound was found to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound also displays anti-inflammatory activity. It has been shown to reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α in treated cell cultures. This dual action makes it a candidate for further development as a therapeutic agent targeting both cancer and inflammation .

Antimicrobial Activity

Preliminary evaluations have indicated that this compound possesses antimicrobial properties against various pathogens. The compound's efficacy against Gram-positive and Gram-negative bacteria was assessed using standard dilution methods .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : A study published in 2024 reported that modifications of the benzothiazole structure enhanced the anticancer activity of similar compounds. The findings suggested that structural variations could lead to improved efficacy against specific cancer types .
  • Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the mechanism behind the anti-inflammatory effects observed with this compound. It was found that it effectively inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Research Findings Summary Table

Activity Cell Lines/Pathogens Mechanism Reference
AnticancerA431, A549, H1299Induces apoptosis; inhibits AKT/ERK pathways
Anti-inflammatoryVariousReduces IL-6 and TNF-α levels
AntimicrobialGram-positive & negativeInhibitory effects on bacterial growth

Q & A

Q. Q1. What are the established synthetic routes for 5,7-dimethyl(1,2,4)triazolo[3,4-b][1,3]benzothiazole-3(2H)-thione?

The compound is synthesized via cyclization reactions using 4-amino-3-mercapto-1,2,4-triazole derivatives. Key methods include:

  • Route A : Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .
  • Route B : Cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromopropenone or phenacyl bromides .
  • One-pot metal-free protocol : Reaction of 4-amino-3-mercapto-1,2,4-triazole with dibenzoylacetylene, yielding >90% under optimized conditions .

Advanced Synthesis

Q. Q2. How can cyclization conditions be optimized to minimize by-products like thiadiazepines?

By employing NaBH4-mediated hydrogenation during intermediate steps, researchers can reduce side products (e.g., 3-methyl-8-phenyl-5,6-dihydrothiadiazepine). For example, Skryl’nikova et al. achieved selective cyclization using catalytic KOH in DMF at 100°C, avoiding competing pathways .

Basic Characterization

Q. Q3. What spectroscopic methods confirm the structure of this compound and its derivatives?

  • IR Spectroscopy : Identifies thione (C=S) stretches (~1200 cm⁻¹) and NH groups (~3190 cm⁻¹) .
  • ¹H NMR : Singlets for methyl groups (δ 2.4–2.6 ppm) and absence of NH signals (δ ~14.0 ppm) confirm cyclization .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Advanced Characterization

Q. Q4. How can spectral contradictions in substituted analogs (e.g., tautomerism) be resolved?

Use variable-temperature NMR and 2D-COSY to distinguish tautomeric forms. For example, thione-thiol tautomerism in triazole derivatives can be resolved by observing proton exchange rates in DMSO-d₆ .

Biological Activity (Basic)

Q. Q5. What biological activities are associated with this compound?

  • Antifungal : Inhibits 14-α-demethylase lanosterol (PDB: 3LD6) via molecular docking, suggesting ergosterol biosynthesis disruption .
  • Antimicrobial : Derivatives show MIC values <10 µg/mL against S. aureus and E. coli .
  • Antioxidant : Scavenges DPPH radicals with IC₅₀ ~50 µM .

Biological Activity (Advanced)

Q. Q6. How do substituents influence the compound’s antifungal efficacy?

Substituent Activity Trend Mechanistic Insight
5-Methyl↑ ActivityEnhances lipophilicity, improving membrane penetration .
7-Phenyl↓ ActivitySteric hindrance reduces enzyme binding .

Data Contradictions

Q. Q7. Why do studies report conflicting MIC values for similar derivatives?

Variations arise from:

  • Assay Conditions : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) .
  • Substituent Position : Para-substituted phenyl groups show higher activity than ortho analogs due to electronic effects .

Computational Methods

Q. Q8. What computational strategies predict the compound’s bioactivity?

  • Molecular Docking : AutoDock Vina evaluates binding affinity to 3LD6 (∆G < -8 kcal/mol indicates strong inhibition) .
  • QSAR Models : Hammett constants (σ) correlate substituent electronic effects with logP and activity .

Purity Analysis

Q. Q9. Which techniques assess the compound’s purity during synthesis?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve intermediates with >98% purity .
  • TLC : Silica gel GF₂₅₄ (ethyl acetate/hexane) monitors reaction progress .

Toxicity Evaluation

Q. Q10. How is cytotoxicity evaluated for this compound?

  • MTT Assay : IC₅₀ values against HEK-293 cells (>100 µM indicate low toxicity) .
  • Ames Test : No mutagenicity observed at 500 µg/plate .

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